3-[(Diethylamino)methyl]-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-(diethylaminomethyl)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)9-12-8-11(10-15)6-7-13(12)16-3/h6-8,10H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINHGROAQWCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343608 | |
| Record name | 3-[(diethylamino)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128501-82-6 | |
| Record name | 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128501-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(diethylamino)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Protocol
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Reagents :
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4-Methoxybenzaldehyde (1.0 equiv)
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Aqueous formaldehyde (37%, 1.2 equiv)
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Diethylamine (1.5 equiv)
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Solvent: Ethanol or methanol (anhydrous)
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-
Procedure :
Mechanistic Insight :
The reaction proceeds through nucleophilic attack by diethylamine on the in situ-generated iminium ion from formaldehyde and 4-methoxybenzaldehyde. The methoxy group at the para position directs electrophilic substitution to the meta position, ensuring regioselectivity.
Alternative Synthetic Routes
Modified Mannich Reaction with Vanillin Derivatives
While less common, this compound can be synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) via a two-step process:
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Methoxylation : Vanillin is methylated using dimethyl sulfate or methyl iodide in alkaline medium to yield 3,4-dimethoxybenzaldehyde.
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Mannich Reaction : The dimethoxy derivative undergoes condensation with formaldehyde and diethylamine as described in Section 1.1.
Limitations :
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Lower overall yield (50–60%) due to competing side reactions during methylation.
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Requires rigorous purification to isolate the target compound from regioisomers.
Optimization and Process Scalability
Solvent and Catalytic Effects
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Ethanol (anhydrous) | +15% | |
| Catalyst | None (neat conditions) | N/A | |
| Temperature | 75°C (±2°C) | +10% |
Key Findings :
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Aqueous formaldehyde (37%) outperforms paraformaldehyde due to better solubility.
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Prolonged reaction times (>8 hours) lead to decomposition, reducing yields by 20–30%.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Component | Cost Contribution (%) | Scalability Challenge |
|---|---|---|
| 4-Methoxybenzaldehyde | 45 | Limited commercial availability |
| Diethylamine | 30 | Volatility requiring closed systems |
| Formaldehyde | 10 | Handling and storage regulations |
Recommendations :
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Batch processing in ethanol reduces solvent recovery costs by 40% compared to methanol.
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Continuous-flow reactors enhance throughput by 30% while maintaining yields.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 3-[(Diethylamino)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(Diethylamino)methyl]-4-methoxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis:
3-[(Diethylamino)methyl]-4-methoxybenzaldehyde serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation: Conversion to 3-[(Diethylamino)methyl]-4-methoxybenzoic acid.
- Reduction: Conversion to 3-[(Diethylamino)methyl]-4-methoxybenzyl alcohol.
- Substitution Reactions: The methoxy group can be replaced by other nucleophiles under suitable conditions.
Biology and Medicine
Pharmaceutical Research:
This compound has been investigated for its pharmacological properties. It acts as a building block for drug development, particularly in synthesizing compounds with potential therapeutic effects. For instance, derivatives of this compound have shown promise in antiproliferative studies against cancer cell lines, highlighting its potential role in cancer treatment .
Mechanism of Action:
The diethylamino group facilitates interactions with biological targets through hydrogen bonding and electrostatic interactions, while the methoxy group contributes to hydrophobic interactions, influencing the compound's binding affinity.
Dye and Pigment Production
Due to its aromatic structure, this compound is utilized in synthesizing dyes and pigments. Its chemical stability and reactivity make it suitable for developing colorants used in various industrial applications.
Case Studies
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Antiproliferative Activity Study:
A study explored the efficacy of derivatives of this compound against prostate cancer cells. Results indicated a dose-dependent reduction in cell viability when combined with docetaxel, suggesting enhanced therapeutic potential . -
Synthesis of Functional Polystyrene Polymers:
Research demonstrated the successful incorporation of this compound into new functional polymers via copolymerization techniques. The resulting materials exhibited pH-responsive properties, showcasing the versatility of this compound in material science applications .
Mechanism of Action
The mechanism of action of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physical properties of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde with analogous compounds:
Key Observations :
- Steric and Electronic Effects: The diethylamino group in the target compound provides stronger electron-donating effects compared to dimethylamino or pyrazole groups, enhancing nucleophilicity at the aldehyde group .
- Heterocyclic Derivatives : Pyrazole and imidazole derivatives (e.g., ) introduce nitrogen-containing heterocycles, which may improve biological activity or coordination properties.
Notes
- Safety: Pyrazole derivatives require careful handling per GHS guidelines , while the diethylamino compound’s safety data remain unspecified due to its discontinued status .
- Research Gaps : Stability studies under varying pH/temperature conditions and comparative biological activity assays are needed for a comprehensive understanding.
Biological Activity
3-[(Diethylamino)methyl]-4-methoxybenzaldehyde, commonly referred to as DEAB, is an organic compound with significant biological relevance. It is characterized by its unique structure, which includes a methoxy group and a diethylamino substituent, contributing to its diverse pharmacological activities. This article aims to explore the biological activity of DEAB, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
- IUPAC Name : this compound
- CAS Number : 128501-82-6
DEAB exhibits its biological activity through several mechanisms:
- Inhibition of Aldose Reductase : DEAB has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition can help in managing diabetic neuropathy and retinopathy by reducing sorbitol accumulation in cells .
- Impact on Cell Proliferation : Studies indicate that DEAB can influence cell proliferation pathways, particularly in cancer cells. By modulating signaling pathways such as the PI3K/Akt pathway, DEAB may exert antiproliferative effects on various cancer cell lines .
- Antioxidant Activity : DEAB demonstrates antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting against cellular damage and has implications for aging and degenerative diseases .
Anticancer Properties
DEAB has been investigated for its anticancer properties across multiple studies:
- Case Study 1 : In vitro studies demonstrated that DEAB inhibits the growth of MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase. The compound's ability to downregulate cyclin D1 and upregulate p21 was noted as a critical mechanism .
- Case Study 2 : Research on lung cancer cell lines showed that DEAB effectively reduced cell viability and induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in lung cancer treatment .
Antimicrobial Activity
DEAB has also been evaluated for its antimicrobial properties:
- Study Findings : A study reported that DEAB exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL .
Data Table of Biological Activities
Synthesis and Derivatives
The synthesis of DEAB typically involves the reaction of diethylamine with 4-methoxybenzaldehyde under acidic conditions. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities. For example, modifications to the diethylamino group may yield compounds with improved selectivity or potency against specific biological targets .
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, substituted benzaldehydes react with amines under reflux in ethanol with catalytic acetic acid to form Schiff bases or derivatives . Optimization involves adjusting stoichiometry, reflux duration (typically 4–6 hours), and solvent polarity. Purification often employs vacuum distillation or recrystallization, monitored by TLC or NMR .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for the aldehyde proton (~9.8–10.2 ppm), methoxy group (~3.8–4.0 ppm), and diethylamino protons (δ 2.5–3.0 ppm for CH2 and 1.0–1.2 ppm for CH3) .
- FTIR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) using HRMS-ESI, ensuring accurate mass matches theoretical values (e.g., ±0.001 Da error) .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay) at varying concentrations (1–100 µM). Include controls (DMSO vehicle) and validate results with triplicate runs. For enzyme inhibition, employ kinetic assays (e.g., fluorescence-based) and calculate IC50 values using nonlinear regression .
Advanced Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural verification?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., hindered rotation of the diethylamino group). Use variable-temperature NMR to observe coalescence of split peaks. For ambiguous NOE correlations, perform 2D NMR (COSY, HSQC) to resolve stereoelectronic effects . Cross-validate with computational methods (DFT for optimized geometry) .
Q. What computational strategies are effective for predicting physicochemical properties or reactivity?
- Methodological Answer :
- QSPR Models : Use quantum-chemically derived descriptors (e.g., HOMO/LUMO energies) to predict solubility or logP .
- Molecular Dynamics (MD) : Simulate solvation behavior in explicit solvents (e.g., water/ethanol mixtures) using software like GROMACS .
- Docking Studies : Predict binding affinities to target proteins (e.g., enzymes) with AutoDock Vina, validating via free-energy calculations (MM-PBSA) .
Q. How can crystallographic refinement challenges (e.g., twinning or poor resolution) be addressed for this compound?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections . For low-resolution data (<1.2 Å), apply restraints (e.g., DFIX for bond lengths) and validate with R1/wR2 convergence (<0.05/0.15). Consider synchrotron radiation for improved data quality .
Q. What strategies mitigate side reactions (e.g., over-oxidation) during derivatization of the aldehyde group?
- Methodological Answer : Protect the aldehyde as a thioacetal or oxime before introducing reactive groups (e.g., Grignard reagents). Monitor reaction progress via in situ IR to detect intermediate formation. For oxidation-prone conditions, use mild agents (e.g., TEMPO/NaClO) instead of CrO3 .
Data Interpretation & Validation
Q. How should researchers reconcile discrepancies in biological activity data across studies?
- Methodological Answer : Normalize data to cell viability controls and assess batch-to-batch compound purity via HPLC (≥95%). Validate assay protocols with positive controls (e.g., doxorubicin for cytotoxicity). Use meta-analysis tools (e.g., RevMan) to statistically evaluate heterogeneity across studies .
Q. What are best practices for ensuring reproducibility in synthetic protocols?
- Methodological Answer :
- Documentation : Record exact molar ratios, solvent grades, and equipment (e.g., microwave reactor vs. oil bath).
- Quality Control : Characterize intermediates (e.g., via melting point, LC-MS) before proceeding.
- Collaborative Validation : Share protocols with independent labs for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
